Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-
Description
Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at position 3 with a 2-thienylthio group and at position 4 with a benzenemethanol moiety. This structural combination distinguishes it from related pyrrolo[2,3-b]pyridine derivatives, which often vary in substituent groups such as benzoyl, dichlorobenzoyl, or methoxybenzyl .
Properties
CAS No. |
858117-36-9 |
|---|---|
Molecular Formula |
C18H14N2OS2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
[3-(3-thiophen-2-ylsulfanyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C18H14N2OS2/c21-11-12-3-1-4-13(9-12)14-6-7-19-18-17(14)15(10-20-18)23-16-5-2-8-22-16/h1-10,21H,11H2,(H,19,20) |
InChI Key |
PIFRBARUGCDZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C(=CNC3=NC=C2)SC4=CC=CS4)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol typically involves multi-step organic synthesis. One common route starts with the coupling of a thiophene derivative with a pyrrolo[2,3-b]pyridine intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) for halogenation or Grignard reagents for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer agents.
Mechanism of Action
The mechanism of action of (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes the compound a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Diversity: The target compound’s 2-thienylthio group contrasts with the benzoyl (e.g., 14d, 14b) or dichlorobenzoyl () groups in other derivatives.
- Polarity and Solubility: The benzenemethanol moiety introduces a hydroxyl group, likely improving aqueous solubility relative to non-polar substituents like butylamino (14b) or methoxybenzyl (). However, this may vary compared to the hydroxyethylamino group in 14d .
- Molar Mass and Bioactivity : The dichlorobenzoyl derivative () has a higher molar mass (410.25 g/mol) due to chlorine atoms, which could enhance binding affinity in hydrophobic pockets. The target compound’s thienylthio group may offer similar advantages without halogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
